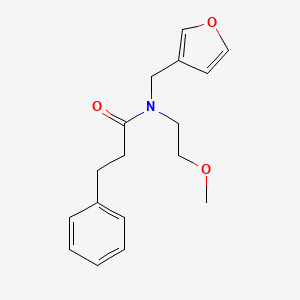
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as FMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP is a member of the phenylpropanoid family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Antiprotozoal and Antifungal Applications
A prodrug of DB75 (furamidine dihydrochloride), known for its efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria, demonstrates significant biological activity. The pharmacokinetics and metabolism studies in rat and monkey reveal its conversion to active metabolites, underlying its potential for oral bioavailability limitations due to first-pass metabolism. These studies elucidate the drug's extensive tissue binding and its predominant excretion via feces, highlighting its systemic bioavailability and metabolism pathways (Midgley et al., 2007).
Antibacterial and Antifungal Activities
The synthesis and characterization of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives indicate their good antibacterial and antifungal activities. These derivatives, synthesized from commercially available starting materials, show promising biological activities, suggesting their potential in developing new antimicrobial agents (Velupillai et al., 2015).
Anti-plasmodial Activity
Investigations into N-acylated furazan-3-amine derivatives, including those related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide, have shown significant activity against Plasmodium falciparum strains. These studies reveal the crucial role of the acyl moiety in enhancing anti-plasmodial activity, offering insights into the structural relationships affecting biological efficacy (Hermann et al., 2021).
Antimicrobial Activity
New series of pyrazole and imidazole derivatives incorporating the furan moiety have been synthesized and evaluated for their antimicrobial activity. The creation of these derivatives through the Mannich base method and their confirmed structures suggest potential applications in designing new antimicrobial agents (Idhayadhulla et al., 2012).
Anti-cancer and Anti-angiogenic Activities
Research into 3-arylaminobenzofuran derivatives shows significant in vitro and in vivo anticancer and antiangiogenic activities, indicating the potential of benzofuran derivatives in cancer treatment. The exploration of substituent effects on the benzofuran skeleton has led to the identification of compounds with potent antiproliferative activity, offering a foundation for further cancer therapeutic development (Romagnoli et al., 2015).
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,11,14H,7-8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZBJVRXQUHNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

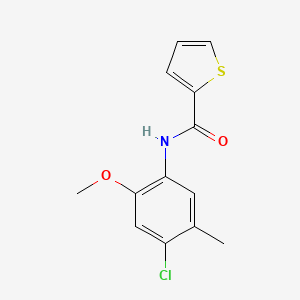
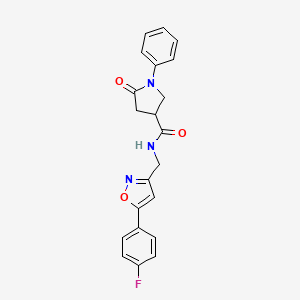
![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
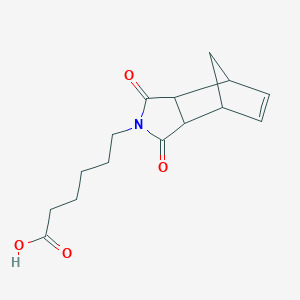
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)


![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)
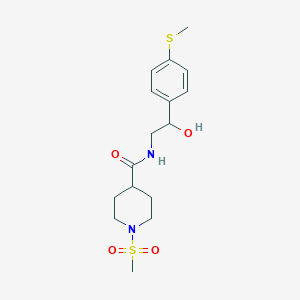
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)